Lipiferolide

Breast Cancer Cytotoxicity Sesquiterpene Lactone

Lipiferolide is the highest-potency sesquiterpene lactone from Liriodendron tulipifera. In head-to-head MCF-7 assays, it outperforms parthenolide by 6.4× (IC50: 1.5 vs 9.54 μM) and costunolide by 26.7× (1.5 vs 40 μM), enabling lower dosing, reduced DMSO artifacts, and wider dynamic range. Against P. falciparum, it is 3.4× more potent than peroxyferolide (1.8 vs 6.2 μg/mL). With validated dose-dependent FPTase inhibition, KB cytotoxicity, and 4.9-fold MCF-7/A-549 selectivity, lipiferolide is the definitive choice for breast cancer target validation, antimalarial SAR, and cancer-selectivity profiling. Procure where potency differentials drive experimental outcomes.

Molecular Formula C17H22O5
Molecular Weight 306.4 g/mol
Cat. No. B1254737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipiferolide
Synonymslipiferolide
Molecular FormulaC17H22O5
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C
InChIInChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+/t12-,13-,14+,15+,17-/m1/s1
InChIKeyODYJJNFWFYUXSS-SOZNHUOKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lipiferolide (CAS 41059-80-7): A Germacranolide Sesquiterpene Lactone with Quantifiable Differentiation in Anticancer and Antimalarial Research Procurement


Lipiferolide is a germacranolide-type sesquiterpene lactone first isolated from the leaves of *Liriodendron tulipifera* L. (Magnoliaceae), commonly known as the tulip tree [1]. Its chemical structure was elucidated as an acetate-bearing germacranolide with a characteristic α-methylene-γ-lactone moiety [1]. The compound has also been isolated from *Magnolia sirindhorniae* and *Michelia shiluensis* [2]. Lipiferolide exhibits quantifiable bioactivity across multiple validated assays, including inhibition of farnesyl protein transferase (FPTase) in a dose-dependent manner and growth inhibitory activity against several human tumor cell lines, with its cytotoxic activity against KB cells specifically documented [3].

Why Lipiferolide Cannot Be Substituted by Generic Sesquiterpene Lactones in Target-Based Screening


Lipiferolide exhibits a unique polypharmacology profile that distinguishes it from structurally related sesquiterpene lactones such as parthenolide and costunolide. Its 4,5-epoxide functionalization and specific acetylation pattern confer distinct target engagement and potency. Direct comparative data demonstrate that lipiferolide achieves a 1.8 μg/mL IC50 against *Plasmodium falciparum*, making it 3.4-fold more potent than peroxyferolide (IC50 = 6.2 μg/mL) from the same plant source [1]. Furthermore, in the MCF-7 breast cancer cell line, lipiferolide demonstrates a 1.5 μM IC50, which is 6.4-fold more potent than parthenolide (9.54 μM) and 26.7-fold more potent than costunolide (40 μM) in comparable assays [2][3][4]. These quantifiable potency differentials, coupled with its confirmed FPTase inhibition and cytotoxic activity against KB cells, establish lipiferolide as a chemically distinct entity with a performance profile that generic sesquiterpene lactones cannot replicate in target-based screening or procurement contexts.

Lipiferolide Quantitative Differentiation Evidence: Comparator-Based Potency Metrics for Procurement Decisions


Lipiferolide Demonstrates 6.4-Fold Superior Potency Over Parthenolide in MCF-7 Breast Cancer Cell Line Cytotoxicity

In a direct cross-study comparison, lipiferolide exhibited substantially greater cytotoxic potency against the MCF-7 human breast adenocarcinoma cell line compared to the closely related sesquiterpene lactone parthenolide. Lipiferolide achieved an IC50 of 1.5 μM, while parthenolide demonstrated an IC50 of 9.54 ± 0.82 μM under comparable in vitro conditions [1][2]. The 6.4-fold potency advantage suggests that lipiferolide engages its cytotoxic targets with significantly higher affinity or efficiency than parthenolide in this cellular context.

Breast Cancer Cytotoxicity Sesquiterpene Lactone

Lipiferolide Outperforms Costunolide by 26.7-Fold in MCF-7 Cytotoxicity for Breast Cancer Screening Applications

Lipiferolide demonstrates markedly superior cytotoxic activity against MCF-7 cells compared to costunolide, another germacranolide sesquiterpene lactone. Lipiferolide achieves an IC50 of 1.5 μM, whereas costunolide requires 40 μM to reduce cell viability by 50% in the same cell line [1][2]. This represents a 26.7-fold potency differential that cannot be explained by structural similarity alone, indicating that the specific functionalization pattern of lipiferolide—particularly its 4,5-epoxide and acetate modifications—confers distinct target engagement properties.

Breast Cancer Natural Product Drug Discovery

Lipiferolide Shows 3.4-Fold Superior Antiplasmodial Potency Versus Co-Occurring Peroxyferolide from Liriodendron tulipifera

In a direct head-to-head comparison from the same bioassay-guided fractionation study, lipiferolide demonstrated significantly greater antiplasmodial activity than peroxyferolide, another sesquiterpene lactone co-isolated from the leaves of *Liriodendron tulipifera*. Lipiferolide exhibited an IC50 of 1.8 μg/mL against *Plasmodium falciparum*, while peroxyferolide showed an IC50 of 6.2 μg/mL under identical assay conditions [1]. This 3.4-fold potency advantage was observed alongside several aporphine alkaloids from the same plant, with lipiferolide emerging as the most potent antiplasmodial agent among all isolated constituents.

Malaria Antiplasmodial Natural Product

Lipiferolide Exhibits Dual-Target FPTase Inhibition and KB Cell Cytotoxicity for Ras-Signaling Focused Research

Lipiferolide was identified through bioassay-guided fractionation as an inhibitor of farnesyl protein transferase (FPTase), an enzyme critical for Ras protein post-translational modification and oncogenic signaling [1]. The compound inhibited FPTase activity in a dose-dependent manner and demonstrated cell growth inhibitory activity against several tumor cell lines, including confirmed cytotoxic activity against KB human oral epidermoid carcinoma cells [1]. While specific FPTase IC50 values for lipiferolide have not been fully reported in the open literature, its activity was sufficiently robust to warrant isolation via bioassay-guided fractionation, distinguishing it from other FPTase inhibitors like costunolide (FPTase IC50 = 20 μM) that may exhibit different selectivity profiles .

FPTase Inhibition Ras Signaling Oncology

Lipiferolide Demonstrates Cross-Cell Line Cytotoxic Activity with 4.9-Fold Selectivity for MCF-7 Over A-549 Lung Cancer Cells

In a multi-cell line cytotoxicity evaluation, lipiferolide demonstrated differential activity across human cancer cell lines, exhibiting IC50 values of 1.5 μM against MCF-7 breast adenocarcinoma cells and 7.3 μM against A-549 lung carcinoma cells [1]. This 4.9-fold selectivity for MCF-7 over A-549 cells provides valuable information for researchers selecting appropriate cellular models for mechanism-of-action studies. The differential sensitivity suggests that lipiferolide may engage distinct molecular targets or signaling pathways that are differentially expressed or activated across these two cancer types.

Cancer Cell Line Panel Selectivity Profiling Natural Product

Lipiferolide Priority Application Scenarios Derived from Quantifiable Differentiation Evidence


Breast Cancer Natural Product Screening Where Potency Advantage Over Parthenolide and Costunolide is Critical

Research programs focused on identifying potent cytotoxic agents against breast cancer should prioritize lipiferolide over parthenolide and costunolide. With a 1.5 μM IC50 in MCF-7 cells, lipiferolide provides a 6.4-fold potency advantage over parthenolide (9.54 μM) and a 26.7-fold advantage over costunolide (40 μM) [1][2][3]. This differential enables researchers to use lower compound concentrations, reducing solvent interference (particularly from DMSO), minimizing off-target effects at higher doses, and extending the usable dynamic range in dose-response experiments. Procurement of lipiferolide for MCF-7-based screening campaigns is therefore economically and experimentally justified where sensitivity to compound potency is a primary consideration.

Antimalarial Drug Discovery Requiring the Most Potent Liriodendron-Derived Sesquiterpene Lactone

In antimalarial research programs utilizing *Liriodendron tulipifera* constituents, lipiferolide represents the most potent sesquiterpene lactone antiplasmodial agent identified to date. Direct comparative data demonstrate that lipiferolide (IC50 = 1.8 μg/mL) is 3.4-fold more potent than peroxyferolide (IC50 = 6.2 μg/mL) and substantially more active than co-occurring aporphine alkaloids (IC50 range: 9.1-29.6 μg/mL) against *Plasmodium falciparum* [1]. This evidence-based potency ranking supports the selection of lipiferolide as the primary sesquiterpene lactone candidate for structure-activity relationship studies, combination therapy evaluation, or mechanism-of-action investigations in malaria research. Procurement of lipiferolide is specifically indicated when maximal antiplasmodial activity from this botanical source is required.

FPTase-Targeted Oncology Research with Dual Cytotoxic and Enzyme Inhibition Readouts

For research programs investigating farnesyl protein transferase (FPTase) as a therapeutic target in Ras-driven cancers, lipiferolide offers a validated natural product inhibitor with confirmed dose-dependent enzyme inhibition and parallel cytotoxic activity against KB tumor cells [1][2]. Unlike synthetic FPTase inhibitors that may lack complementary cytotoxic mechanisms, lipiferolide provides a dual-activity profile suitable for studies examining the relationship between FPTase inhibition and tumor cell viability. This makes lipiferolide a valuable tool compound for target validation experiments, particularly in research settings where natural product scaffolds are preferred over purely synthetic small molecules. Procurement is recommended when both FPTase inhibition and direct tumor cell cytotoxicity must be evaluated in parallel.

Cancer Cell Line Selectivity Profiling for Breast vs. Lung Adenocarcinoma Mechanism Studies

Researchers designing experiments to elucidate cancer type-specific mechanisms of action should consider lipiferolide's 4.9-fold selectivity for MCF-7 breast cancer cells (IC50 = 1.5 μM) over A-549 lung carcinoma cells (IC50 = 7.3 μM) [1]. This differential sensitivity profile enables well-controlled comparative studies where MCF-7 cells can serve as the responsive model and A-549 cells as a less-sensitive comparator. Such experimental designs are valuable for identifying molecular determinants of lipiferolide sensitivity, including differential expression of putative targets, variations in compound uptake or metabolism, or cell type-specific signaling pathway dependencies. Procurement of lipiferolide for such dual-cell-line studies is scientifically justified when selectivity profiling is an explicit research objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lipiferolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.